
N-Trans-Sinapoyltyramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-trans-sinapoyltyramine is a hydroxycinnamic acid. It has a role as a metabolite.
科学的研究の応用
Anti-Proliferative Effects in Cancer Cells
N-Trans-Sinapoyltyramine, along with related compounds like N-Caffeoyltyramine, has been studied for its potential anti-cancer effects. Research has shown that N-Caffeoyltyramine can inhibit the growth of cancer cells such as U937 and Jurkat by decreasing protein tyrosine kinase activity and activating caspase-3 activity. This suggests a potential role for similar compounds in cancer treatment (Park & Schoene, 2003).
Role in Plant Defense and Metabolism
N-Trans-Sinapoyltyramine has been identified in various plants, indicating its role in plant defense and metabolism. For instance, it has been isolated from whole plants of Corydalis edulis and Corydalis racemosa, suggesting its significance in plant biochemistry and potential applications in agriculture or botany (Peng et al., 2018), (Yao et al., 2020).
Potential for Reducing Anti-Nutritive Compounds in Crops
Studies have shown that manipulating compounds related to N-Trans-Sinapoyltyramine in crops like oilseed rape can reduce anti-nutritive components like sinapine, thereby enhancing their nutritional value. This could have significant implications for improving crop quality for human and animal consumption (Clauß et al., 2011).
Insights into Plant Bioactive Compounds
Research involving N-Trans-Sinapoyltyramine contributes to understanding the diversity of bioactive compounds in plants. For example, its isolation from Porcelia macrocarpa, a species in the Annonaceae family, broadens knowledge about the chemical constituents of this family and their potential medicinal applications (Chaves & Roque, 1997).
Impact on Seed Sinapine Content
Research on compounds related to N-Trans-Sinapoyltyramine, like sinapine, in Brassica juncea has shown that gene silencing can reduce seed sinapine content, again underscoring the potential for improving crop quality (Kajla et al., 2017).
Implications in Neurological and Inflammatory Disorders
Trans-Sinapic Acid, closely related to N-Trans-Sinapoyltyramine, has been studied for its neuroprotective and anti-inflammatory effects, highlighting the potential therapeutic applications of these compounds in treating diseases like Alzheimer's (Bais et al., 2018).
特性
製品名 |
N-Trans-Sinapoyltyramine |
|---|---|
分子式 |
C19H21NO5 |
分子量 |
343.4 g/mol |
IUPAC名 |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO5/c1-24-16-11-14(12-17(25-2)19(16)23)5-8-18(22)20-10-9-13-3-6-15(21)7-4-13/h3-8,11-12,21,23H,9-10H2,1-2H3,(H,20,22)/b8-5+ |
InChIキー |
IEDBNTAKVGBZEP-VMPITWQZSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)NCCC2=CC=C(C=C2)O |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)NCCC2=CC=C(C=C2)O |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)NCCC2=CC=C(C=C2)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



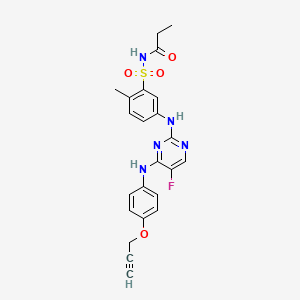
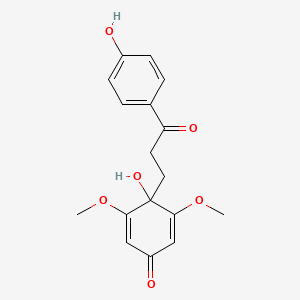
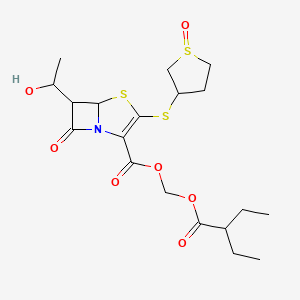

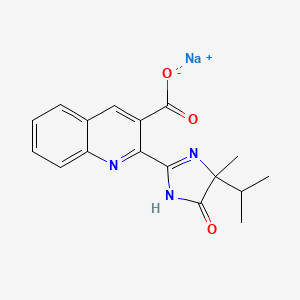
![3-(4-Chlorophenyl)-4-[[[(4-chlorophenyl)amino]carbonyl]hydroxyamino]-5,5-dimethyl-2-oxo-1-imidazolidineaceticacid2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide](/img/structure/B1262794.png)
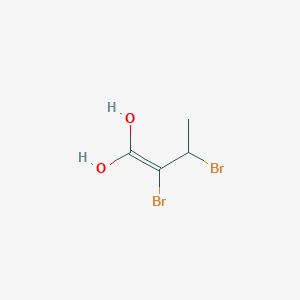
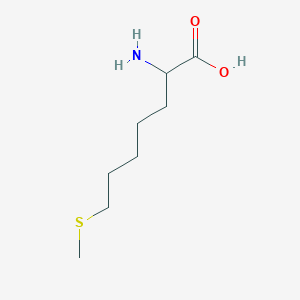
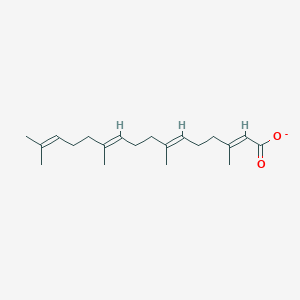
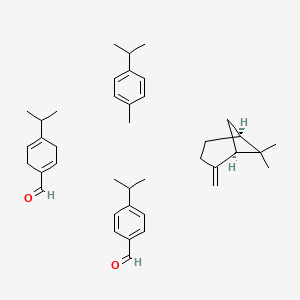

![N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1262806.png)

